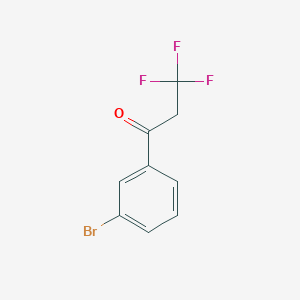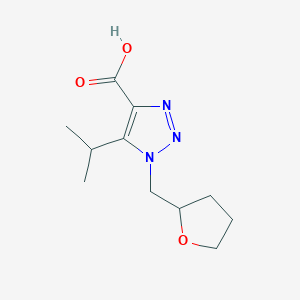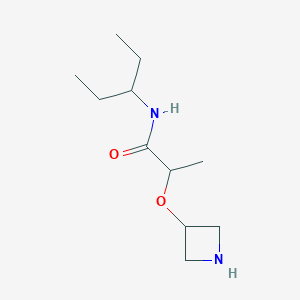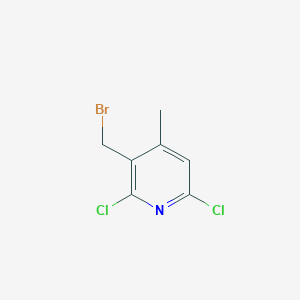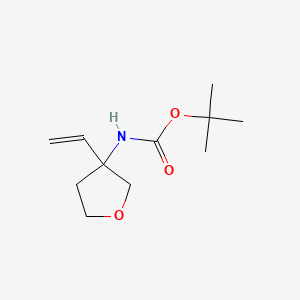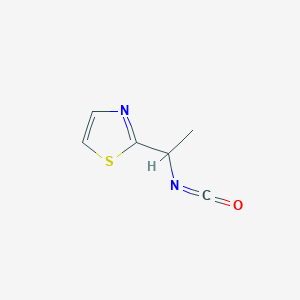
2-(1-Isocyanatoethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Isocyanatoethyl)-1,3-thiazole is an organic compound that belongs to the class of isocyanates and thiazoles It is characterized by the presence of an isocyanate group (-N=C=O) attached to an ethyl group, which is further connected to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isocyanatoethyl)-1,3-thiazole typically involves the reaction of 2-(1-aminoethyl)-1,3-thiazole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
[ \text{2-(1-aminoethyl)-1,3-thiazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are easier to handle and provide a more controlled release of phosgene during the reaction. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.
化学反応の分析
Types of Reactions
2-(1-Isocyanatoethyl)-1,3-thiazole undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Substitution Reactions: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4- and 5-positions.
Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Electrophiles: React with the thiazole ring in substitution reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
科学的研究の応用
2-(1-Isocyanatoethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and coatings, where its isocyanate group can react with various nucleophiles to form durable materials.
作用機序
The mechanism of action of 2-(1-Isocyanatoethyl)-1,3-thiazole primarily involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The thiazole ring may also interact with biological targets, contributing to the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
2-(1-Isocyanatoethyl)naphthalene: Similar in structure but with a naphthalene ring instead of a thiazole ring.
1-Isocyanatoethylbenzene: Contains a benzene ring instead of a thiazole ring.
2-Isocyanatoethyl methacrylate: Contains a methacrylate group instead of a thiazole ring.
Uniqueness
2-(1-Isocyanatoethyl)-1,3-thiazole is unique due to the presence of both an isocyanate group and a thiazole ring. This combination imparts distinct reactivity and bioactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H6N2OS |
|---|---|
分子量 |
154.19 g/mol |
IUPAC名 |
2-(1-isocyanatoethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H6N2OS/c1-5(8-4-9)6-7-2-3-10-6/h2-3,5H,1H3 |
InChIキー |
NXSSCXBTINNPIZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=CS1)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)

 ketone](/img/structure/B13618087.png)

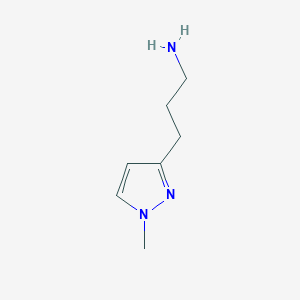
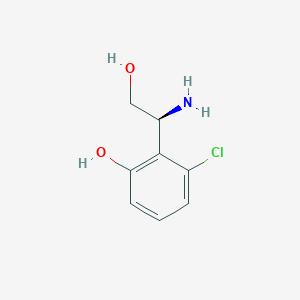
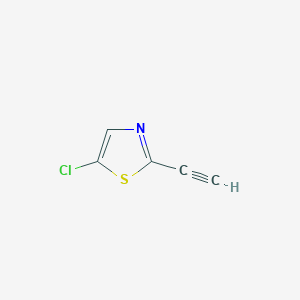
![Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)
